2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide
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Overview
Description
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is a complex organic compound that features an imidazole ring, a carbonyl group, and a long octadecyl chain attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide typically involves the reaction of 1H-imidazole-2-carbonyl chloride with N-octadecylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(1H-Imidazole-2-yl)-N-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide involves its interaction with biological membranes and proteins. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The long octadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar in structure but lacks the benzamide and octadecyl groups.
2-(1H-Imidazole-2-carbonyl)-N-methylbenzamide: Similar but with a shorter alkyl chain.
2-(1H-Imidazole-2-carbonyl)-N-(2-methylphenyl)benzamide: Similar but with a different aromatic substituent.
Uniqueness
2-(1H-Imidazole-2-carbonyl)-N-octadecylbenzamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications involving biological systems and materials science.
Properties
CAS No. |
62366-87-4 |
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Molecular Formula |
C29H45N3O2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C29H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-32-29(34)26-21-18-17-20-25(26)27(33)28-30-23-24-31-28/h17-18,20-21,23-24H,2-16,19,22H2,1H3,(H,30,31)(H,32,34) |
InChI Key |
HAMFGTIHPLAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origin of Product |
United States |
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